4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Substitution reactions: The pyrimidine core can then be functionalized with pyrrolidine and piperazine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrimidine ring and its substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Biology
Biological assays: Used in the study of enzyme interactions and receptor binding.
Medicine
Drug development:
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)pyrimidine: Lacks the piperazine and thiazole substituents.
2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine: Lacks the pyrrolidine substituent.
Uniqueness
The unique combination of pyrrolidine, piperazine, and thiazole rings in 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-2-7-19(6-1)13-3-4-16-14(18-13)20-8-10-21(11-9-20)15-17-5-12-22-15/h3-5,12H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGLUOWBABAUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.